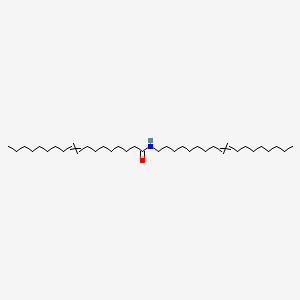
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Übersicht
Beschreibung
“4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile” is a chemical compound with the molecular formula C9H9N3O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring has two carbonyl (C=O) groups at the 2 and 6 positions and two nitrile (C≡N) groups at the 3 and 5 positions. There are also two methyl (CH3) groups attached to the 4 position .Physical And Chemical Properties Analysis
“4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile” has a molecular weight of 191.19 g/mol . It has a density of 1.27 g/cm3 . The boiling point is 484.8ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of New Functionalized Compounds
A study by Khrustaleva et al. (2017) explored the aminomethylation of Guareschi imides, resulting in the synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes. This process, which involves the reaction of Guareschi imides with primary aliphatic amines and formaldehyde, highlights the compound's role in creating structurally complex molecules with varying yields. The structural analysis of these compounds, such as 9,9-dimethyl-7-(2-methylpropyl)-2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile, was further confirmed by X-ray diffraction analysis (Khrustaleva et al., 2017).
Antioxidant and Anti-inflammatory Activities
Bhalgat et al. (2014) synthesized novel pyrimidine and its triazole fused derivatives from dihydropyrimidinecarbonitrile and investigated their in vitro antioxidant and anti-inflammatory activities. Some of the synthesized compounds showed potent activities, suggesting the potential of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile derivatives in developing new therapeutic agents (Bhalgat et al., 2014).
Alternative Synthesis Pathways
Research by Chigorina (2013) introduced 1-(Cyanoacetyl)-3,5-dimethylpyrazole as an effective alternative to cyanoacetic ester in the synthesis of Guareschi imide derivatives. This study presents an innovative approach to generating derivatives, highlighting the adaptability and importance of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in synthetic chemistry (Chigorina, 2013).
Electrosynthesis Applications
Otero et al. (2005) demonstrated the electrosynthesis of pyridines, including 2,4,6-Trimethylpyridine-3,5-dicarbonitrile, from acetonitrile. This process illustrates an example of paired electrosynthesis, where the compound is synthesized using electrolysis, showing the potential of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in electrochemical applications (Otero et al., 2005).
Biological Evaluation and Molecular Modeling
A comprehensive study by Samadi et al. (2010) on new 2-aminopyridine- and 2-chloropyridine-3,5-dicarbonitriles revealed their modest inhibitory activities against acetylcholinesterase and butyrylcholinesterase. These findings, supported by molecular modeling, suggest the utility of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile derivatives in developing treatments for Alzheimer's and other neurodegenerative diseases (Samadi et al., 2010).
Eigenschaften
IUPAC Name |
4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGDXSWWKZTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=O)C1C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976706 | |
| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
CAS RN |
61193-04-2 | |
| Record name | 3,5-Piperidinedicarbonitrile, 4,4-dimethyl-2,6-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)

